1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one
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Overview
Description
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one is an intriguing chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one generally involves a multi-step process. It starts with the preparation of individual components, such as the purine derivative and the octahydropyrrolo[3,4-c]pyrrole fragment, which are then coupled under specific conditions to form the final product. Key steps include nucleophilic substitutions, cyclization reactions, and possible hydrogenation to stabilize the rings.
Industrial Production Methods: Industrially, the production of such a compound would involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors for hydrogenation steps, automated systems for precise addition of reagents, and rigorous purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound could undergo oxidation at specific sites, especially the phenyl and purine moieties.
Reduction: Hydrogenation can reduce the double bonds within the octahydropyrrolo[3,4-c]pyrrole ring.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate or chromium trioxide.
Reduction Reagents: Catalytic hydrogenation using palladium on carbon.
Substitution Reagents: Nitration or halogenation reagents, e.g., nitric acid or bromine, under acidic conditions.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Fully hydrogenated ring systems.
Substitution: Functionalized derivatives with nitro, halide, or other groups.
Scientific Research Applications
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one holds significant promise in multiple fields:
Chemistry: As a precursor for synthesizing complex molecules, useful in organic synthesis studies.
Biology: Potential as a bioactive molecule, possibly interacting with nucleic acids or proteins due to its purine structure.
Medicine: May exhibit pharmaceutical properties, being a candidate for drug development targeting enzymes or receptors.
Industry: Could be utilized in the synthesis of advanced materials or as a specialty chemical in manufacturing processes.
Mechanism of Action
The compound's mechanism of action would likely involve its interaction with biological macromolecules. Given its purine moiety, it might bind to enzymes that recognize purine bases, inhibiting their activity or modulating their function. It could also intercalate into DNA, disrupting normal cellular processes. Pathways involved would include those related to nucleotide metabolism and signal transduction.
Comparison with Similar Compounds
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one stands out due to its unique structure combining a purine with a highly substituted pyrrolo ring. Similar compounds include:
Caffeine: Another purine derivative, but simpler in structure.
Theophylline: Similar in its purine base but lacks the pyrrolo ring system.
Doxorubicin: A complex compound with intercalating properties but different in its anthracycline core.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-4-3-5-15(6-14)7-18(28)26-8-16-10-27(11-17(16)9-26)21-19-20(22-12-23-21)25(2)13-24-19/h3-6,12-13,16-17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWTZGWQZSGXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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